N-(tert-butyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Overview
Description
“N-(tert-butyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic compound. It contains a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms. The “tert-butyl” group is a four-carbon alkyl radical or substituent group . The “phenyl” group refers to a functional group that consists of six carbon atoms attached in a planar cyclic arrangement, and is related to benzene. The “carboxamide” part indicates the presence of an amide functional group, which consists of a carbonyl group (C=O) attached to a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the tert-butyl group could potentially be introduced through a reaction with tert-butyl alcohol . The phenyl group might be introduced through a reaction with a phenyl-containing compound. The pyran ring and the carboxamide group could be formed through a series of reactions involving suitable precursors and catalysts .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The tert-butyl group is a bulky group that could influence the overall shape and properties of the molecule . The phenyl group is a planar, aromatic group that could contribute to the stability of the molecule. The pyran ring is a heterocyclic ring that could add to the complexity of the molecule’s structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the pyran ring could potentially be opened under certain conditions, or the amide group could be hydrolyzed to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could make the compound more hydrophobic, or water-repelling . The presence of the amide group could allow for hydrogen bonding, which could influence the compound’s solubility and boiling point .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
As with any chemical compound, handling “N-(tert-butyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” would require appropriate safety precautions. These might include avoiding ingestion and inhalation, using appropriate personal protective equipment, and handling the compound in a well-ventilated area .
Properties
IUPAC Name |
N-tert-butyl-4-phenyloxane-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-15(2,3)17-14(18)16(9-11-19-12-10-16)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEHXJPIKMFGPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1(CCOCC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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